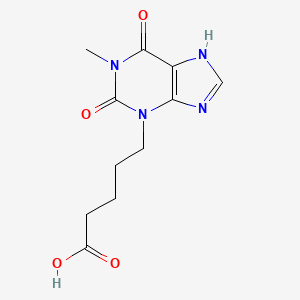![molecular formula C8H4BrClN2O2 B11849331 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazolo[1,5-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine Substituents: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under suitable conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Catalysts such as palladium or copper can be used in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.
作用機序
The mechanism of action of 6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 6-Bromopyridine-2-carboxylic acid
- Picolinic acid
Uniqueness
6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the specific arrangement of bromine, chlorine, and carboxylic acid groups on the pyrazolo[1,5-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C8H4BrClN2O2 |
|---|---|
分子量 |
275.48 g/mol |
IUPAC名 |
6-bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-6(10)7(8(13)14)11-12(5)3-4/h1-3H,(H,13,14) |
InChIキー |
URSVNVRSJIKXJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NN2C=C1Br)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
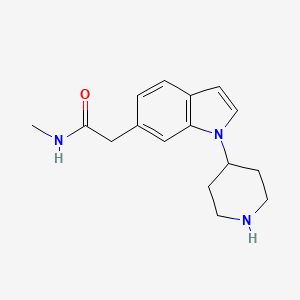
![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)
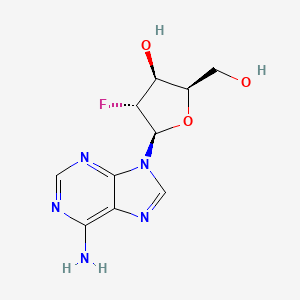
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
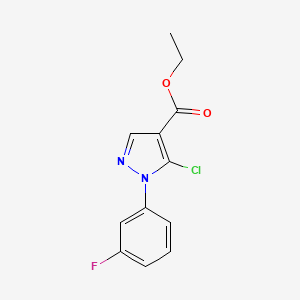
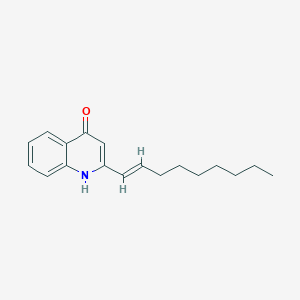

![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)


